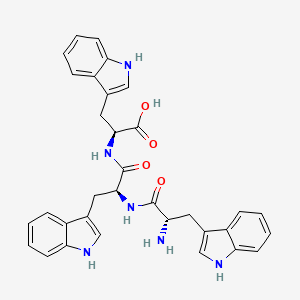

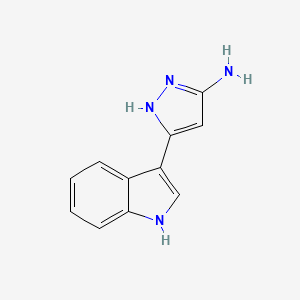

H-Trp-Trp-Trp-OH

Overview

Description

Trp-Trp-Trp is an oligopeptide.

Mechanism of Action

Target of Action

H-Trp-Trp-Trp-OH, a tripeptide consisting of tryptophan, has been identified to have antibacterial activity This suggests that its primary targets are likely bacterial cells

Mode of Action

Given its antibacterial activity, it can be inferred that it interacts with its bacterial targets in a way that inhibits their growth or survival .

Biochemical Pathways

Tryptophan, the amino acid that makes up this compound, is known to be involved in several biochemical pathways. In the human body, tryptophan can be metabolized into serotonin, a neurotransmitter, and melatonin, a hormone that regulates sleep . In bacteria, tryptophan might be used in different ways, potentially affecting various biochemical pathways.

Result of Action

The primary known result of the action of this compound is its antibacterial effect . This suggests that it leads to molecular and cellular effects that are detrimental to bacteria, thereby inhibiting their growth or survival.

Biochemical Analysis

Biochemical Properties

H-Trp-Trp-Trp-OH plays a crucial role in biochemical reactions due to its composition of tryptophan residues. Tryptophan is an essential amino acid involved in the synthesis of several important biomolecules, including serotonin and melatonin . This compound exhibits antibacterial activity, making it a potential candidate for antimicrobial applications . The compound interacts with various enzymes and proteins, including tryptophan hydroxylase, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin . Additionally, this compound may interact with indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway of tryptophan metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with tryptophan hydroxylase and indoleamine 2,3-dioxygenase affects the production of serotonin and kynurenine, respectively . These metabolites play significant roles in regulating mood, immune response, and cellular homeostasis . This compound’s antibacterial properties also suggest potential effects on bacterial cell membranes and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and receptors. The compound binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to 5-hydroxytryptophan . This interaction is crucial for the synthesis of serotonin, a neurotransmitter involved in mood regulation and other physiological processes . Additionally, this compound may inhibit or activate other enzymes in the tryptophan metabolic pathway, influencing the production of various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors to consider in experimental studies. Studies have shown that the compound’s antibacterial activity persists over time, suggesting potential for sustained antimicrobial applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced serotonin production and improved mood regulation . Higher doses could lead to adverse effects, including potential toxicity and disruption of normal metabolic processes . It is crucial to determine the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to tryptophan metabolism. The compound interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of serotonin and kynurenine . These pathways play critical roles in regulating mood, immune response, and cellular homeostasis . Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature and interactions with specific transporters and binding proteins . The compound’s hydrophobicity allows it to interact with cell membranes and potentially accumulate in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound may localize to specific organelles or compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCAKIVDAFTTGJ-ARVREXMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658740 | |

| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-82-2 | |

| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)

![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)

![7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450930.png)

![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)

![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)